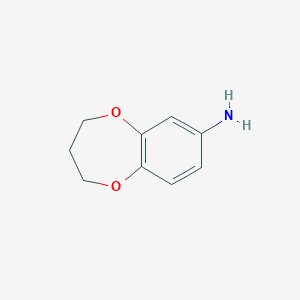

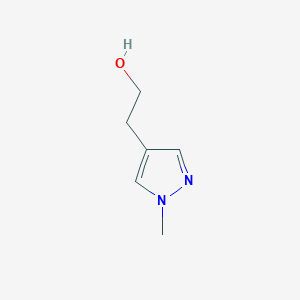

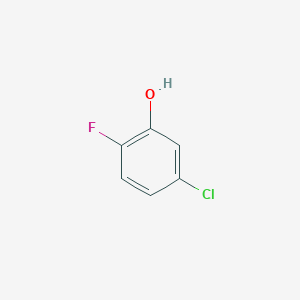

![molecular formula C7H6N4O3 B063164 2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 188062-46-6](/img/structure/B63164.png)

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C15H14N4O3 . It is used as an intermediate in the preparation of Pemetrexed Disodium and its derivatives, which are known as anticancer agents .

Synthesis Analysis

The synthesis of this compound has been studied extensively. A series of new compounds has been synthesized by replacing the glutamic acid part of the Pemetrexed drug, chemically known as N-{4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid, with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine skeleton. The InChI key for this compound is AIZPFZIKHIJCQX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.3 . It has a predicted density of 1.55±0.1 g/cm3 . The solubility of this compound is slightly soluble in DMSO and Methanol when heated . The predicted pKa value of this compound is 4.30±0.10 .Aplicaciones Científicas De Investigación

Chemical Properties

This compound, also known as 4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pymol[2,3-d]pyrimodin-5-yl)ethyl]benzoic acid, has a molecular formula of C15H14N4O3 and a molecular weight of 298.3 . It is a pale pink solid with a melting point of over 270°C . It is slightly soluble in DMSO and methanol when heated .

Synthesis

The compound can be synthesized from various raw materials . However, the exact process and the raw materials used are not specified in the available resources.

Use in Drug Development

This compound is used as an intermediate in the preparation of Pemetrexed Disodium , a drug used in cancer treatment .

Antiviral Activity

A structurally similar compound, 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide, has shown to have 4 to 7 times higher antiviral activity than Pemetrexed against Newcastle disease virus, an avian paramyxovirus .

Commercial Availability

The compound is commercially available and can be purchased from various suppliers . The price varies depending on the quantity and the supplier .

Safety and Handling

The compound is classified under GHS07 for safety, with the signal word being "Warning" . It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and wearing protective gloves and eye protection .

Mecanismo De Acción

Target of Action

It is known to be an intermediate in the preparation of pemetrexed disodium , a drug that primarily targets thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) .

Mode of Action

Given its role as an intermediate in the synthesis of pemetrexed disodium , it can be inferred that it might interact with its targets in a similar manner as Pemetrexed, inhibiting the enzymes involved in the folate pathway, thereby disrupting DNA and RNA synthesis.

Biochemical Pathways

The compound is likely to affect the folate pathway, given its role as an intermediate in the synthesis of Pemetrexed Disodium . The folate pathway is crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. By inhibiting key enzymes in this pathway, the compound can disrupt cell replication and growth.

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol , which may influence its absorption and distribution in the body.

Result of Action

Given its role as an intermediate in the synthesis of pemetrexed disodium , it can be inferred that it might have similar effects, such as inhibiting cell replication and growth.

Propiedades

IUPAC Name |

2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c8-7-10-4-2(5(12)11-7)1-3(9-4)6(13)14/h1H,(H,13,14)(H4,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWECFWSBLFXSPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1C(=O)NC(=N2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

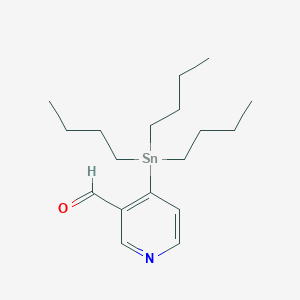

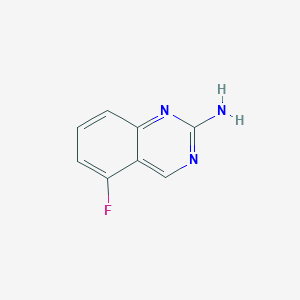

![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)

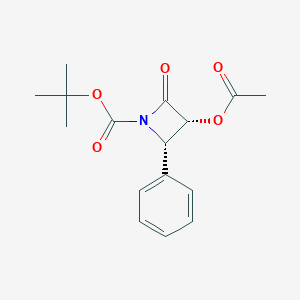

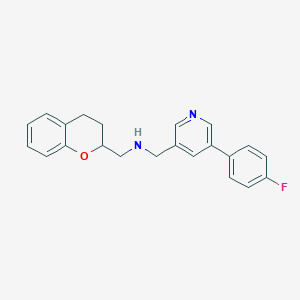

![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)

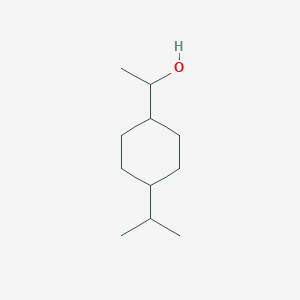

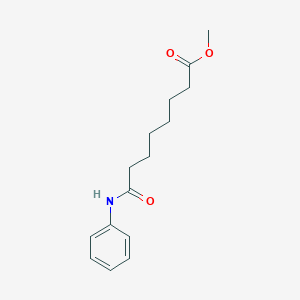

![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)

![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)